Cas no 852933-50-7 (3-(Cyclopropylsulfamoyl)benzoic acid)
3-(Cyclopropylsulfamoyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(N-Cyclopropylsulfamoyl)benzoic acid
- 3-(Cyclopropylsulfamoyl)benzoic acid
- 3-(N-cyclopropylaminosulfonyl)benzoic acid
- 3-[(cyclopropylamino)sulfonyl]benzoic acid
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- MDL: MFCD06655562
- Inchi: 1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
- InChI Key: KBRLADOVWCDAEI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)O)C=1)(NC1CC1)(=O)=O
Computed Properties
- Exact Mass: 241.04100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 91.85000
- LogP: 2.29720
3-(Cyclopropylsulfamoyl)benzoic acid Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-(Cyclopropylsulfamoyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153841-25g |
3-[(Cyclopropylamino)sulfonyl]benzoic acid |
852933-50-7 | 95% | 25g |
$513 | 2021-08-05 | |
| Fluorochem | 211751-1g |
3-(N-Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 95% | 1g |
£63.00 | 2022-03-01 | |
| Fluorochem | 211751-5g |
3-(N-Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 211751-10g |
3-(N-Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 95% | 10g |
£313.00 | 2022-03-01 | |
| Fluorochem | 211751-25g |
3-(N-Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 95% | 25g |
£563.00 | 2022-03-01 | |
| Alichem | A019097394-25g |
3-(N-Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 95% | 25g |
$586.36 | 2023-08-31 | |
| TRC | C991905-100mg |
3-(Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C991905-250mg |
3-(Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C991905-500mg |
3-(Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C991905-1g |
3-(Cyclopropylsulfamoyl)benzoic acid |
852933-50-7 | 1g |
$98.00 | 2023-05-18 |
3-(Cyclopropylsulfamoyl)benzoic acid Suppliers
3-(Cyclopropylsulfamoyl)benzoic acid Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-(Cyclopropylsulfamoyl)benzoic acid
Comprehensive Overview of 3-(Cyclopropylsulfamoyl)benzoic acid (CAS No. 852933-50-7): Properties, Applications, and Industry Insights
3-(Cyclopropylsulfamoyl)benzoic acid (CAS No. 852933-50-7) is a specialized sulfonamide-based benzoic acid derivative gaining attention in pharmaceutical and agrochemical research. This compound features a unique cyclopropylsulfamoyl moiety attached to a benzoic acid scaffold, offering distinct chemical properties. Its molecular formula, C10H11NO4S, and precise structure make it valuable for drug intermediate synthesis and bioconjugation applications.
Recent studies highlight the growing demand for sulfonamide-containing compounds in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators. The cyclopropyl group in 852933-50-7 enhances metabolic stability—a key consideration addressed in popular search queries like "how to improve drug half-life" and "strategies for metabolic stabilization." Researchers are exploring its potential in targeted drug delivery systems, aligning with trending topics in precision medicine.
The compound's carboxylic acid functionality enables diverse derivatization pathways, frequently discussed in forums about "custom synthesis building blocks." Analytical data shows high purity (>97% by HPLC), meeting stringent requirements for high-value intermediates. Its solubility profile—moderate in polar organic solvents but limited in water—makes it suitable for organic phase reactions, a subject of numerous "solvent selection guide" searches.
In material science, 3-(Cyclopropylsulfamoyl)benzoic acid serves as a precursor for functionalized polymers. The sulfamoyl group facilitates hydrogen bonding interactions, relevant to queries about "non-covalent modification techniques." Stability studies indicate excellent thermal resistance below 200°C, addressing concerns from "thermal decomposition thresholds" searches in industrial applications.
Regulatory-compliant synthesis methods for CAS 852933-50-7 emphasize green chemistry principles—a hot topic in "sustainable pharmaceutical manufacturing" discussions. The compound's low ecotoxicity profile makes it preferable over traditional sulfonamides in environmental impact assessments, aligning with ESG-focused research trends.
Patent analysis reveals expanding intellectual property around cyclopropylsulfonamide derivatives, particularly in kinase inhibitor development. This connects to frequent searches about "next-generation therapeutic scaffolds." The compound's crystallinity and powder flow characteristics are optimized for scale-up processes, addressing common "tech transfer challenges" in API production.
Advanced applications include its use in proteolysis-targeting chimeras (PROTACs), a trending subject in "degrader technologies." The benzoic acid moiety allows linker diversification, crucial for optimizing protein degradation efficiency—frequently queried in drug discovery circles.
Quality control protocols for 852933-50-7 emphasize ICH guideline compliance, responding to "GMP intermediate standards" searches. Spectroscopic characterization (1H/13C NMR, HRMS) confirms structural integrity, while residual solvent analysis meets stringent ICH Q3C requirements for pharmaceutical use.
Emerging research explores the compound's metal-chelating properties, relevant to "catalytic applications" and "coordination chemistry" inquiries. The sulfamoyl nitrogen shows potential for selective metal binding, opening possibilities in sensor development and catalysis.
Market analysts note increasing procurement of 3-(Cyclopropylsulfamoyl)benzoic acid by CDMOs specializing in small molecule therapeutics. This correlates with search trends for "outsourced drug development compounds." The compound's structural versatility supports fragment-based drug design approaches—a subject of numerous "FBDD library construction" queries.
Handling recommendations address moisture sensitivity concerns common in "compound storage best practices" searches. Technical bulletins recommend desiccated conditions at 2-8°C for long-term stability, with nitrogen atmosphere protection during sensitive operations.
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